2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 2228717-54-0
VCID: VC5573968
InChI: InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(7-6-8-13)12(4,5)9(15)16/h6-8H2,1-5H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O
Molecular Formula: C13H23NO4
Molecular Weight: 257.33

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid

CAS No.: 2228717-54-0

Cat. No.: VC5573968

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid - 2228717-54-0

Specification

CAS No. 2228717-54-0
Molecular Formula C13H23NO4
Molecular Weight 257.33
IUPAC Name 2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Standard InChI InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(7-6-8-13)12(4,5)9(15)16/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Standard InChI Key FABUGTLQBLLYHZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O

Introduction

Structural Overview and Identification

2-(1-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid (CAS: 2228717-54-0) is a Boc-protected amino acid derivative featuring a cyclobutyl ring and a branched carboxylic acid backbone. Its molecular formula, C₁₃H₂₃NO₄, corresponds to a molecular weight of 257.33 g/mol . The compound’s structure includes:

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality.

  • A cyclobutyl substituent attached to the central carbon.

  • A 2-methylpropanoic acid backbone, providing steric bulk and acidity .

Key Identifiers

PropertyValueSource
CAS Number2228717-54-0
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight257.33 g/mol
SMILESCC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O
InChIKeyFABUGTLQBLLYHZ-UHFFFAOYSA-N

Physical and Chemical Properties

Limited experimental data are available for this compound, but inferences can be drawn from structurally related analogs:

Stereochemistry

Applications in Research and Drug Development

While direct biological data for this compound are absent, its structural motifs suggest potential roles:

Peptide Synthesis

The Boc-protected amine and carboxylic acid enable use as a building block in solid-phase peptide synthesis (SPPS), particularly for peptides requiring steric hindrance or cyclobutyl-containing motifs .

Drug Intermediate

Cyclobutyl-containing compounds are explored in kinase inhibitors and antibacterial agents, where the strained ring enhances binding affinity . For example, patents describe tert-butyl esters as precursors to β-lactamase inhibitors, though this compound’s specific role remains unclear .

Radiolabeling Precursors

Analogous Boc-protected amino acids (e.g., 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid) are used in PET imaging, suggesting potential for radiolabeling applications .

Hazard ClassPrecautionary MeasuresSource
Skin IrritationUse gloves; avoid prolonged contact
Eye IrritationWear goggles; rinse with water
Respiratory IrritationWork in fume hood; avoid inhalation

Research Gaps and Future Directions

  • Biological Activity: No data on enzyme inhibition, receptor binding, or in vivo efficacy.

  • Synthetic Optimization: Detailed protocols for cyclobutyl incorporation and stereochemical control are needed.

  • Stability Studies: Long-term storage conditions and degradation pathways remain uncharacterized.

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